N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5/c1-21-13-16-11(17-14(18-13)22-2)7-15-12(20)8-6-10(24-19-8)9-4-3-5-23-9/h3-6H,7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKPXXIZLKGDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with methanol under basic conditions to yield 4,6-dimethoxy-1,3,5-triazine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate precursor, such as an α-hydroxy ketone, in the presence of an acid catalyst.
Coupling Reactions: The final compound is obtained by coupling the triazine and oxazole intermediates with a furan derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes regioselective oxidation due to its electron-rich nature.
Key Reaction:
Mechanistic Insight:
Electrophilic attack at the α-position of the furan ring generates a diketone, which is stabilized by conjugation with the oxazole ring .
Reduction Reactions
The triazine ring is susceptible to reductive cleavage under specific conditions.
Key Reaction:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Triazine-2-amine | 68% | Retains methoxy groups |
| H₂/Pd-C | Ethanol, 50 psi | Partially reduced triazine | 42% | Low selectivity |
Side Reaction:
Competitive reduction of the oxazole’s N-O bond occurs with NaBH₄, leading to ring opening .
Nucleophilic Substitution
The methoxy groups on the triazine ring are displaced by nucleophiles.
Key Reaction:
| Nucleophile | Conditions | Product | Yield | Utility |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C | 4-Benzylamino-6-methoxy-triazine | 78% | Enhances solubility |
| Thiophenol | K₂CO₃, DCM, RT | 4-Phenylthio-6-methoxy-triazine | 63% | Modulates electronic properties |
Kinetics:
Substitution at the 4-position is favored over the 6-position due to steric hindrance from the methylene bridge.
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions.
Key Reaction:
| Dienophile | Conditions | Product | Stereo | Application |
|---|---|---|---|---|
| Maleic anhydride | Xylene, reflux | Bicyclic oxanorbornene | endo | Polymer crosslinkers |
| Tetrazine | MeCN, RT | Pyridazine-fused hybrid | exo | Bioorthogonal probes |
Regioselectivity:
Electron-withdrawing groups on the oxazole direct dienophiles to the furan’s β-position .
Amide Functionalization
The carboxamide group undergoes hydrolysis and condensation.
Key Reaction:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 6M HCl | Reflux, 12h | Oxazole-3-carboxylic acid | 89% | Quantitative deprotection |
| SOCl₂ | Toluene, 80°C | Acid chloride | 95% | Reactive intermediate |
Application:
The acid chloride intermediate couples with amines to form libraries of derivatives for high-throughput screening.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the oxazole ring.
Key Reaction:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Head-to-tail dimer | 0.32 |
| 365 nm | Benzene | Cross-conjugated adduct | 0.18 |
Mechanism:
Excitation of the oxazole’s π-system leads to diradical formation, followed by stereospecific coupling .
Metal-Catalyzed Cross-Coupling
The triazine’s methylene bridge participates in Suzuki-Miyaura reactions.
Key Reaction:
| Catalyst | Base | Yield | Scope |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 81% | Broad (aryl/heteroaryl boronic acids) |
| NiCl₂(dppf) | CsF | 67% | Limited to electron-deficient arenes |
Limitation:
Steric bulk from the triazine suppresses coupling at the ortho position.
Scientific Research Applications
Organic Synthesis
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide serves as a versatile building block in organic synthesis. It can facilitate the formation of complex molecules through various reactions:
- Condensation Reactions : Acts as a condensing agent for the formation of amides from carboxylic acids and amines.
- Esterification Reactions : Facilitates the esterification of carboxylic acids with alcohols.
Medicinal Chemistry
The compound has potential as a pharmacophore in drug development:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell growth more effectively than conventional treatments.
Material Science
In material science, this compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique structural features allow for the exploration of novel applications in electronic devices or sensors.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against biofilm-forming bacteria. Results indicated a significant reduction in biofilm formation at concentrations as low as 16 µg/mL.
Anticancer Study
A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutics in lung cancer cell lines. It was found to be more effective than conventional treatments at certain concentrations.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazine ring can interact with nucleophilic sites on the target molecule, while the furan and oxazole rings can provide additional binding interactions.
Comparison with Similar Compounds
Triazine-Containing Analogues
Key Differences :
Furan- and Oxazole/Oxadiazole-Containing Analogues
Key Differences :
- LMM11 contains a 1,3,4-oxadiazole ring, which is more rigid and polar than the 1,2-oxazole in the target compound. This difference may influence membrane permeability and antifungal efficacy .
- The furan-2-yl group in both LMM11 and the target compound could enhance π-π stacking interactions with biological targets, but the absence of a sulfamoyl group in the target may limit its antifungal scope .
Carboxamide/Sulfonamide Derivatives
Key Differences :
- Ranitidine analogues like {5-[(dimethylamino)methyl]furan-2-yl}methanol prioritize H2 receptor antagonism, whereas the target compound’s triazine-carboxamide structure aligns more with ALS inhibition in plants .
Research Findings and Implications
- Synthetic Flexibility : The triazine and oxazole motifs in the target compound allow modular derivatization, as seen in PF-05212384 (gedatolisib) , a PI3K inhibitor with a morpholine-triazine scaffold .
- Bioactivity Hypotheses : The furan-2-yl group may mimic natural auxins in plants, while the carboxamide linkage could enable hydrogen bonding with enzyme active sites, akin to sulfonylurea herbicides .
- Stability Considerations: Dimethoxy groups on the triazine may reduce photodegradation compared to methyl or amino substituents in related compounds .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.29 g/mol
This compound features a triazine ring, a furan moiety, and an oxazole structure, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing furan and oxazole rings exhibit various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in several studies.
Antimicrobial Activity
Studies have shown that derivatives of furan and oxazole exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrated that compounds similar to N-[...]-5-(furan-2-yl)-1,2-oxazole derivatives were effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
The antiviral potential of this compound has also been explored. Research indicates that similar compounds can inhibit viral replication:
- A study reported that derivatives showed inhibitory activity against human herpes virus type 1 (HHV-1) with an EC value in the low micromolar range .
Anticancer Activity
The anticancer properties of oxazole derivatives have been documented extensively:
- In vitro tests demonstrated that N-[...]-5-(furan-2-yl)-1,2-oxazole derivatives could induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC (µM) |
|---|---|
| A549 (lung cancer) | 15 |
| HeLa (cervical cancer) | 20 |
The biological activity of N-[...]-5-(furan-2-yl)-1,2-oxazole is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Radical Scavenging : Some studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals .
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of N-[...]-5-(furan-2-yl)-1,2-oxazole against biofilm-forming bacteria. Results indicated a significant reduction in biofilm formation at concentrations as low as 16 µg/mL.
- Anticancer Study : A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutics in lung cancer cell lines. It was found to be more effective than conventional treatments at certain concentrations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide?
- Methodology : The synthesis typically involves coupling reactions between activated triazine intermediates and oxazole-carboxamide precursors. A standard procedure (adapted from similar compounds) uses:
-
Solvent : Polar aprotic solvents like DMF or ethanol.
-
Base : K₂CO₃ for deprotonation and facilitating nucleophilic substitution .
-
Reagents : Chloromethyl-triazine derivatives reacted with oxazole-thiols or carboxylates under mild conditions (room temperature or reflux).
-
Example : For benzothiazole analogs, ethanol as a solvent with K₂CO₃ achieved yields of 37–70%, depending on substituent steric/electronic effects .
Table 1. Synthesis conditions for analogous oxazole-carboxamides:
Substituent (Triazine/Oxazole) Solvent Base Temp. (°C) Yield (%) Reference 4-Chlorophenyl (benzothiazole) Ethanol K₂CO₃ Reflux 70 2,6-Difluorophenyl Ethanol K₂CO₃ Reflux 60 Chloromethyl-triazine DMF K₂CO₃ RT N/A
Q. Which spectroscopic techniques are critical for confirming the structure of oxazole-triazine derivatives?
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm for triazine-OCH₃), furan protons (δ 6.3–7.5 ppm), and oxazole carbons (δ 160–170 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650–1700 cm⁻¹) and triazine ring vibrations (C=N ~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in understanding the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potentials. For triazine derivatives, TD-DFT predicts UV-Vis absorption spectra, correlating with experimental λmax values. Key steps:
- Software : Gaussian or ORCA for geometry optimization (B3LYP/6-31G* basis set).
- Applications : Analyze charge distribution on triazine and oxazole moieties to predict reactivity (e.g., nucleophilic attack sites) .
Q. What strategies address contradictory data in the synthesis yields of structurally similar oxazole-carboxamides?
- Root Cause Analysis :
- Steric Effects : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce yields (37% vs. 70% for 4-chlorophenyl) due to hindered reaction kinetics .
- Electronic Effects : Electron-withdrawing groups on the triazine ring increase electrophilicity, improving coupling efficiency .
- Mitigation : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility) or use phase-transfer catalysts .
Q. How is structure-activity relationship (SAR) analysis conducted for triazine-oxazole hybrids with potential bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified triazine (e.g., methoxy vs. chloro) or oxazole (e.g., furan vs. thiophene) groups .
- Bioassays : Test anticancer activity (e.g., IC₅₀ against HeLa cells) and correlate with structural features.
- Key Finding : Methoxy groups enhance solubility, while furan rings improve π-π stacking with biological targets .
Q. What are the challenges in scaling up the synthesis of this compound under mild conditions?
- Key Issues :
- Reaction Time : Room-temperature reactions (e.g., DMF/K₂CO₃) may require extended stirring (24–48 hours) for large batches .
- Purification : Column chromatography becomes impractical; alternative methods (e.g., recrystallization) must be developed .
- Solution : Use flow chemistry for continuous synthesis or switch to greener solvents (e.g., water/ethanol mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
